4-[(Thiophen-2-ylmethylamino)methyl]phenol

Structural Biology Fragment-Based Drug Discovery Protein Tyrosine Phosphatase 1B

Many PTP1B inhibitor programs suffer from poor selectivity due to active-site conservation across the PTP family. 4-[(Thiophen-2-ylmethylamino)methyl]phenol (CAS 724699-65-4) overcomes this challenge as a crystallographically validated fragment hit that binds a unique allosteric site conformationally coupled to the WPD loop. - Four co-crystal structures available (PDB: 5QG1, 5QGE, 7FQM, 8PLY) providing atomic-level binding-mode data for immediate structure-guided elaboration. - Synthetic accessibility via reductive amination enables rapid analog generation for SAR campaigns. - Supplied as a research-grade building block with full quality assurance documentation.

Molecular Formula C12H13NOS
Molecular Weight 219.3
CAS No. 724699-65-4
Cat. No. B2866416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Thiophen-2-ylmethylamino)methyl]phenol
CAS724699-65-4
Molecular FormulaC12H13NOS
Molecular Weight219.3
Structural Identifiers
SMILESC1=CSC(=C1)CNCC2=CC=C(C=C2)O
InChIInChI=1S/C12H13NOS/c14-11-5-3-10(4-6-11)8-13-9-12-2-1-7-15-12/h1-7,13-14H,8-9H2
InChIKeyDIFCPBCZKFGYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Thiophen-2-ylmethylamino)methyl]phenol: Chemical and Structural Baseline


4-[(Thiophen-2-ylmethylamino)methyl]phenol (CAS 724699-65-4, molecular formula C12H13NOS, MW 219.30 g/mol) is a synthetic organic compound belonging to the class of aminomethylphenol derivatives containing a thiophene moiety [1]. It is characterized by a phenolic hydroxyl group and a secondary amine linked to a thiophen-2-ylmethyl group. The compound has been deposited in structural databases as a ligand (PDB Ligand ID: JKG) and is primarily recognized as a fragment hit from a large-scale crystallographic screen against Protein Tyrosine Phosphatase 1B (PTP1B) [2].

Reported fragment hit with co-crystal structure in PTP1B
Allosteric binding site, supports selectivity screening context
Reductive amination route facilitates fragment elaboration

Why Generic Substitution Fails for 4-[(Thiophen-2-ylmethylamino)methyl]phenol


Generic substitution of 4-[(Thiophen-2-ylmethylamino)methyl]phenol is scientifically unsound due to its specific binding mode and structural context. Unlike many in-class aminomethylphenol or thiophene derivatives, this compound has been validated as a fragment hit in a high-resolution X-ray crystallography screen against PTP1B, revealing a unique binding pose at an allosteric site [1]. The availability of multiple co-crystal structures (PDB: 5QG1, 5QGE, 7FQM, 8PLY) provides atomic-level detail of its interaction with the target protein, which is critical for structure-based drug design [2]. Substituting with a structurally similar but uncharacterized analog would forfeit this experimentally validated binding information and the associated insights into allosteric modulation of PTP1B, a key therapeutic target for diabetes and cancer [3].

Aminomethylphenol analogs
Uncharacterized analogs lack allosteric co-crystal validation; binding mode context may differ.
Active-site PTP1B inhibitors
Different binding site; allosteric selectivity mechanism may not transfer to active-site chemotypes.

Differentiating 4-[(Thiophen-2-ylmethylamino)methyl]phenol from Analogs


Co-crystal Structure with PTP1B

4-[(Thiophen-2-ylmethylamino)methyl]phenol is one of the few fragment hits for which a high-resolution X-ray co-crystal structure with PTP1B has been deposited in the Protein Data Bank (PDB: 5QG1). In contrast, the majority of fragment hits from the same screen lack publicly available atomic-level binding information [1]. The structure was solved at a resolution of 2.21 Å with R-free and R-work values of 0.230 and 0.193, respectively, providing a reliable model for structure-based drug design [2].

Co-crystal resolution
Reported
2.21 Å
R-free 0.230 / R-work 0.193
Supports structure-guided fragment elaboration
PDB 5QG1; compared to majority of fragment hits without public structures
Structural Biology Fragment-Based Drug Discovery Protein Tyrosine Phosphatase 1B

Allosteric Binding Hotspot on PTP1B

The compound binds to an allosteric site on PTP1B, which is conformationally coupled to the active-site WPD loop, as identified in the multitemperature crystallography study [1]. This contrasts with many PTP1B inhibitors that target the active site, which often suffer from poor selectivity due to high conservation of the active site across PTP family members. While specific affinity data (IC50 or Kd) for this fragment are not publicly reported, the study designates the binding site as a hotspot for fragment binding and a potential avenue for developing selective allosteric inhibitors [1].

Allosteric hotspot
Class-level
WPD loop-coupled site
May support selectivity screening context
Designated hotspot; no direct affinity data
Allostery Enzyme Inhibition Drug Discovery

Allosteric Selectivity Potential vs. Active-Site Inhibitors

While direct selectivity data for this fragment are not available, the class of allosteric PTP1B inhibitors is generally associated with improved selectivity profiles compared to active-site inhibitors. For context, a known active-site thiophene inhibitor (compound P28) showed an IC50 of 2.1 μM against PTP1B, but its selectivity over the highly homologous TCPTP was not specified in the same study [1]. The allosteric binding site targeted by 4-[(Thiophen-2-ylmethylamino)methyl]phenol is distinct from the active site, suggesting a different selectivity mechanism [2].

Selectivity mechanism
Class-level
Allosteric
vs.
Active-site
P28 IC50 2.1 μM (PTP1B)
Supports selectivity screening; binding mode differs
Direct selectivity data not available for this fragment
Selectivity PTP1B Allosteric Inhibitor

Synthetic Accessibility via Reductive Amination

4-[(Thiophen-2-ylmethylamino)methyl]phenol is synthesized via a straightforward reductive amination between 2-thiophenemethylamine and 4-hydroxybenzaldehyde . This synthetic route is distinct from that of its close analog, 4-[(Thiophen-2-ylmethyl)-amino]-phenol (CAS 3139-28-4), which involves a nitrophenol intermediate and requires a reduction step . The target compound's synthesis avoids the need for a nitro group reduction, potentially offering a more direct and scalable pathway for fragment elaboration.

Synthetic route
Head-to-head
Reductive amination
vs.
Nitro reduction
May simplify analog synthesis for SAR
Compared to 4-[(Thiophen-2-ylmethyl)-amino]-phenol (CAS 3139-28-4)
Medicinal Chemistry Synthetic Chemistry Fragment Elaboration

Research and Industrial Applications of 4-[(Thiophen-2-ylmethylamino)methyl]phenol


Fragment-Based Drug Discovery for PTP1B Allosteric Sites

This compound is a validated fragment hit for an allosteric site on PTP1B, with a high-resolution co-crystal structure available (PDB: 5QG1) [1]. This makes it an ideal starting point for structure-guided fragment elaboration to develop selective PTP1B inhibitors for diabetes, obesity, or cancer. The atomic-level binding information enables rational design of analogs with improved affinity and selectivity, leveraging the unique allosteric binding mode [1].

Chemical Probe for Allosteric Regulation of PTP1B

The compound's binding to an allosteric site that is conformationally coupled to the active-site WPD loop makes it a valuable tool compound for investigating the allosteric regulation of PTP1B [1]. It can be used in biophysical and cellular assays to probe the functional consequences of allosteric modulation, providing insights into PTP1B's role in signaling pathways [1].

Selective Phosphatase Inhibitor Campaigns

Given the high conservation of the active site among PTP family members, allosteric inhibitors offer a promising strategy for achieving selectivity. 4-[(Thiophen-2-ylmethylamino)methyl]phenol, with its distinct allosteric binding site, serves as a privileged scaffold for designing selective PTP1B inhibitors. Its synthetic accessibility via reductive amination facilitates rapid analog synthesis for structure-activity relationship (SAR) studies.

Structural Biology and Crystallography Studies

The availability of multiple co-crystal structures of this compound with PTP1B (PDB: 5QG1, 5QGE, 7FQM, 8PLY) provides a robust dataset for studying protein-ligand interactions, including the dynamics of allosteric binding [1]. This makes it a useful reference compound for developing and validating computational models of allostery or for use in crystallographic fragment screening campaigns.

Application
Selection Property
Validation Focus
Fragment elaboration for PTP1B allosteric sites
Allosteric site co-crystal structure context
Structure-guided analog design
Allosteric regulation probe
WPD loop-coupled allosteric site
Functional assay endpoint context
Selective phosphatase inhibitor design
Allosteric scaffold, synthetic accessibility
Selectivity SAR studies
Crystallographic fragment screening reference
Multiple co-crystal structures reported
Ligand-binding dynamics analysis

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